molecular formula C17H24N4O4S2 B2824421 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide CAS No. 2320898-72-2

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide

Cat. No. B2824421
CAS RN: 2320898-72-2
M. Wt: 412.52
InChI Key: NFPYJPOUMFTYSX-UHFFFAOYSA-N
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Description

“N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide” is a chemical compound. It contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .

Scientific Research Applications

Antimicrobial Applications

Compounds with quinoline clubbed with sulfonamide moiety, similar in structure to the queried compound, have been synthesized and evaluated for their antimicrobial potential. These compounds showed significant activity against Gram-positive bacteria, highlighting their importance as potential antimicrobial agents (Biointerface Research in Applied Chemistry, 2019). Another study focused on hybrid quinoline-sulfonamide complexes (M2+ derivatives) which exhibited promising antibacterial and antifungal activities, with specific compounds showing excellent activity against Staphylococcus aureus and Escherichia coli, as well as against Candida albicans (Molecules, 2020).

Anticancer Applications

Novel heterocyclic sulfonamide compounds have been synthesized and demonstrated varying degrees of anticancer activities. Certain derivatives displayed favorable activity against various cancer cell lines, indicating the potential of sulfonamide-based compounds in cancer therapy (Monatshefte Fur Chemie, 2013). Additionally, sulfonamide derivatives with quinoline and pyrimidoquinoline groups were synthesized and showed significant in vitro anticancer activity against liver cancer cells, underscoring the therapeutic potential of these compounds in oncology (Research on Chemical Intermediates, 2015).

Enzymatic Activity Modulation

Specific arginine derivatives, structurally related to the queried compound, have been synthesized and evaluated for their inhibitory effect on thrombin, an enzyme critical in the blood coagulation process. The study found that the inhibitory potency of these compounds varied significantly with their stereo-configuration, highlighting the importance of structural specificity in enzyme inhibition (Biochemical and biophysical research communications, 1981).

Future Directions

Piperidine and its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Thus, the future direction in this field is likely to continue focusing on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]quinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S2/c1-20(2)27(24,25)21-11-8-14(9-12-21)13-19-26(22,23)16-7-3-5-15-6-4-10-18-17(15)16/h3-7,10,14,19H,8-9,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPYJPOUMFTYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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